2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid
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Overview
Description
2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C8H8N4O5S. It is characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid typically involves the following steps:
Nitration: The starting material, 4-aminobenzenesulfonamide, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Amination: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Sulfonation: The resulting compound is sulfonated to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso group or a nitrate group.
Reduction: The nitro group can be reduced to an amino group or an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Amino-3-nitroso)benzenesulfonamido)acetic acid.
Reduction: 2-(4-Amino-3-amino)benzenesulfonamido)acetic acid.
Substitution: Various alkylated derivatives of the sulfonamide group.
Scientific Research Applications
2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
4-Amino-3-nitrobenzenesulfonamide: Similar structure but lacks the acetic acid moiety.
2-(4-Amino-3-nitrobenzenesulfonamido)ethanol: Similar structure but with an ethyl group instead of an acetic acid group.
Uniqueness: 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Properties
IUPAC Name |
2-[(4-amino-3-nitrophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4,9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYLEFFLDNCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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